molecular formula C18H27N3O3S B12174096 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B12174096
M. Wt: 365.5 g/mol
InChI Key: WQGNEMOPMAILRJ-UHFFFAOYSA-N
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Description

The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based molecule featuring a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 1 of the pyrazole core and a cyclohexenylethyl group attached via a carboxamide linkage at position 4. Key structural attributes include:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone moiety that enhances electronic stability and metabolic resistance due to its strong electron-withdrawing nature .
  • 3,5-Dimethyl groups: Methyl substituents at positions 3 and 5 increase steric bulk and modulate lipophilicity.
  • Cyclohexenylethyl carboxamide: A lipophilic side chain that may improve membrane permeability but reduce aqueous solubility.

This compound’s design aligns with medicinal chemistry strategies targeting receptor modulation, though its specific biological activity remains uncharacterized in the available literature.

Properties

Molecular Formula

C18H27N3O3S

Molecular Weight

365.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H27N3O3S/c1-13-17(18(22)19-10-8-15-6-4-3-5-7-15)14(2)21(20-13)16-9-11-25(23,24)12-16/h6,16H,3-5,7-12H2,1-2H3,(H,19,22)

InChI Key

WQGNEMOPMAILRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCC3=CCCCC3

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis: Formation of 3,5-Dimethyl-1H-Pyrazole-4-Carboxylate

The synthesis begins with constructing the 3,5-dimethylpyrazole ring. A widely adopted method involves cyclocondensation of β-keto esters with hydrazine derivatives . For example:

  • Reaction of Ethyl Acetoacetate with Hydrazine Hydrate :
    Ethyl acetoacetate reacts with 80% hydrazine hydrate in ethanol under ice-cooling to form ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (3a in ). The reaction proceeds via intermediate hydrazone formation, followed by cyclization. Key parameters include:

    • Solvent : Ethanol (150 mL per 0.4 mol hydrazine hydrate)

    • Temperature : Room temperature after initial ice-water bath

    • Yield : 70–90% after purification via vacuum distillation .

  • Characterization :
    Intermediate 3a is identified by spectral data:

    • 1H-NMR (CDCl3) : δ 1.35 (t, 3H, CH2CH3), 2.45 (s, 3H, CH3), 2.61 (s, 3H, CH3), 4.29 (q, 2H, CH2CH3), 7.82 (s, 1H, pyrazole-H) .

N-Alkylation: Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

The pyrazole nitrogen (N1) is alkylated with a sulfone-containing moiety to install the 1,1-dioxidotetrahydrothiophen-3-yl substituent. This step requires careful selection of alkylating agents and bases:

  • Alkylation Protocol :

    • Alkylating Agent : 3-Bromotetrahydrothiophene 1,1-dioxide (synthesized separately via oxidation of 3-bromotetrahydrothiophene with H2O2/AcOH).

    • Base : Sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) in toluene .

    • Conditions :

      • Molar ratio: 1:1.2 (pyrazole:alkylating agent)

      • Temperature: 50°C with stirring for 6–8 hours

      • Yield: ~85% after recrystallization from ethyl acetate .

  • Resulting Intermediate :
    Ethyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is obtained as a light-yellow solid.

    • FT-IR (KBr) : 1725 cm⁻¹ (C=O ester), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric) .

Ester Hydrolysis: Conversion to Pyrazole-4-Carboxylic Acid

The ethyl ester is saponified to the corresponding carboxylic acid, a critical precursor for amide formation:

  • Saponification Conditions :

    • Reagents : NaOH (2 M) in ethanol/water (1:1 v/v)

    • Temperature : Reflux (80°C) for 2–3 hours

    • Workup : Acidification to pH 3–4 with HCl, followed by filtration and recrystallization from ethyl acetate .

    • Yield : 90–95% .

  • Characterization of Acid Intermediate :

    • 1H-NMR (DMSO-d6) : δ 2.41 (s, 3H, CH3), 2.58 (s, 3H, CH3), 3.20–3.50 (m, 4H, tetrahydrothiophene CH2), 4.15–4.30 (m, 1H, tetrahydrothiophene CH), 13.10 (s, 1H, COOH) .

Acid Chloride Formation

The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl2):

  • Procedure :

    • Reagents : Excess SOCl2 (5 equivalents) under solvent-free conditions

    • Conditions : Reflux (70°C) for 4–6 hours, followed by removal of excess SOCl2 under vacuum .

    • Yield : Near-quantitative (95–98%) .

  • Handling : The acid chloride is used immediately in the next step due to hygroscopicity.

Amide Coupling: Reaction with 2-(Cyclohex-1-en-1-yl)ethylamine

The final step involves coupling the acid chloride with 2-(cyclohex-1-en-1-yl)ethylamine to form the target carboxamide:

  • Coupling Conditions :

    • Solvent : Anhydrous tetrahydrofuran (THF)

    • Base : K2CO3 (1.2 equivalents) to scavenge HCl

    • Molar Ratio : 1:1.2 (acid chloride:amine)

    • Temperature : 0–5°C initial cooling, then room temperature for 12 hours .

    • Workup : Filtration, solvent evaporation, and recrystallization from n-propanol .

    • Yield : 80–85% .

  • Characterization of Final Product :

    • 1H-NMR (DMSO-d6) : δ 1.50–1.80 (m, 4H, cyclohexene CH2), 2.10–2.30 (m, 4H, cyclohexene CH2), 2.40 (s, 3H, CH3), 2.55 (s, 3H, CH3), 3.20–3.60 (m, 6H, tetrahydrothiophene CH2 and NCH2), 4.10–4.25 (m, 1H, tetrahydrothiophene CH), 5.70 (br s, 1H, cyclohexene CH), 6.90 (t, 1H, NH), 7.20–7.40 (m, 1H, NH) .

    • HRMS (ESI) : [M + H]+ calcd for C18H27N3O3S: 366.1805; found: 366.1809 .

Optimization and Alternative Approaches

  • Alternative Alkylation Strategies :

    • Use of Mitsunobu conditions (DIAD, PPh3) for N-alkylation with tertiary alcohols, though this may lower yields .

    • Microwave-assisted alkylation reduces reaction time to 30 minutes at 100°C .

  • Green Chemistry Considerations :

    • Solvent-free conditions during acid chloride synthesis reduce waste .

    • Aqueous workup steps minimize organic solvent use .

Challenges and Troubleshooting

  • Byproduct Formation :

    • Over-alkylation at pyrazole N2 can occur if excess alkylating agent is used. Controlled stoichiometry (1:1.2) mitigates this .

    • Hydrolysis of acid chloride intermediates requires strict anhydrous conditions .

  • Purification Issues :

    • Silica gel chromatography (ethyl acetate/hexane) resolves ester/acid impurities .

    • Recrystallization from n-propanol enhances purity of the final amide .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Below is a detailed comparison of the target compound with structurally related pyrazole derivatives (Table 1), followed by a discussion of key findings.

Table 1. Comparative Data of Pyrazole Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Solubility Potency (IC50) Reference
Target Compound 1H-pyrazole-4-carboxamide 1-(1,1-dioxidotetrahydrothiophen-3-yl), 3,5-dimethyl, N-[2-(cyclohex-1-en-1-yl)ethyl] C₁₈H₂₄N₃O₃S 368.47 (estimated) Not reported Moderate lipophilicity N/A -
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 1H-pyrazole-4-carbaldehyde Aldehyde at position 4 C₁₁H₁₅N₂O₃S 255.31 Synthetic intermediate Lower (polar aldehyde group) N/A
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide 1,2-oxazole-4-carboxamide Oxazole core C₁₄H₂₀N₂O₂ 248.32 Not specified Higher (oxazole’s electron-rich nature) N/A
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 1H-pyrazole-3-carboxamide Chlorophenyl, pyridylmethyl C₂₂H₁₇Cl₃N₄O 474.75 CB1 receptor antagonist Low (aromatic substituents) 0.139 nM
Pyrazole-1-carbothioamide derivatives 1H-pyrazole-1-carbothioamide Thioamide, isoxazolyl Varies (e.g., C₂₁H₂₁N₅O₂S) ~400–450 Hypothetical enzyme inhibition Lower (thioamide vs. carboxamide) Varies

Key Findings

Impact of Core Heterocycle
  • Pyrazole vs.
  • Thioamide vs. Carboxamide : Thioamide derivatives () exhibit lower solubility due to reduced hydrogen-bonding capacity, which may limit bioavailability compared to the target’s carboxamide.
Substituent Effects
  • Sulfone Group : The 1,1-dioxidotetrahydrothiophen-3-yl substituent in the target compound enhances stability and electronic modulation, contrasting with the aldehyde analog (), which serves as a synthetic precursor.
  • Aromatic vs. Aliphatic Side Chains : The CB1 antagonist () employs chlorophenyl and pyridylmethyl groups for high potency (IC₅₀ = 0.139 nM), whereas the target’s cyclohexenylethyl group prioritizes lipophilicity over aromatic interactions.

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including neuroprotective effects, antimicrobial activity, and its interactions with various biological targets.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • A pyrazole core .
  • A cyclohexenyl ethyl substituent .
  • A dioxidotetrahydrothiophenyl group .

This distinctive arrangement contributes to its reactivity and potential efficacy in various biological applications.

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective properties . Preliminary studies suggest it interacts with neurotransmitter systems, potentially influencing neuronal signaling pathways. This activity positions the compound as a candidate for further investigation in the context of neurological disorders.

Case Study: Neuroprotection

In a study focused on neuroprotection, the compound demonstrated significant effects on neuronal viability under stress conditions. The results indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Bacillus subtilis14

These findings highlight the compound's potential as an antimicrobial agent, warranting further exploration in medicinal chemistry.

Mechanistic Insights

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets. Interaction studies have focused on how the compound affects various enzymatic pathways and receptor systems.

Interaction Studies

Initial studies suggest that the compound may modulate the activity of:

  • Neurotransmitter receptors : Potentially enhancing synaptic transmission.
  • Enzymatic pathways : Inhibiting enzymes involved in oxidative stress responses.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, typically starting with pyrazole-4-carboxylic acid derivatives and functionalizing the tetrahydrothiophene-dioxide moiety. Key steps include:

  • Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrazole core to the cyclohexene-ethyl amine group .
  • Solvent selection : Dichloromethane or toluene is preferred for solubility and stability of intermediates .
  • Temperature control : Maintain 0–5°C during acid activation to minimize side reactions .
  • Catalysts : Phosphorus pentasulfide or copper(I) iodide may enhance cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) confirm regiochemistry of the pyrazole ring and cyclohexene substitution .
  • Mass spectrometry (HRMS) : ESI-MS in positive ion mode verifies molecular weight (expected [M+H]+ ~472.2 g/mol) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the tetrahydrothiophene-dioxide group .
  • FT-IR : Identifies carboxamide C=O stretching (~1650 cm1^{-1}) and sulfone S=O vibrations (~1150 cm1^{-1}) .

Q. How can solubility challenges in aqueous media be addressed for in vitro assays?

  • Co-solvent systems : Use DMSO (≤10% v/v) with phosphate buffers (pH 7.4) to maintain solubility without denaturing proteins .
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyls) on the cyclohexene moiety while retaining bioactivity .
  • Nanoparticle encapsulation : Liposomal formulations improve bioavailability for cell-based studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Assay standardization :
    • Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and ATP concentrations in kinase inhibition studies .
    • Control for batch-to-batch compound purity via HPLC-UV .
  • Data normalization : Express IC50_{50} values relative to positive controls (e.g., staurosporine for kinase assays) .
  • Meta-analysis : Apply multivariate regression to isolate variables like solvent choice or incubation time .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR kinases) to map hydrogen bonds between the carboxamide group and active sites .
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in GROMACS to assess stability of the tetrahydrothiophene-dioxide moiety in hydrophobic pockets .
  • QSAR modeling : Train models on pyrazole derivatives’ logP and polar surface area to predict blood-brain barrier permeability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Core modifications :
    • Replace the cyclohexene with a bicyclic system (e.g., norbornene) to test steric effects on target binding .
    • Substitute the 3,5-dimethyl groups on the pyrazole with electron-withdrawing groups (e.g., -CF3_3) to modulate electronic effects .
  • Biological testing :
    • Profile derivatives against panels of related targets (e.g., kinase isoforms) to identify selectivity filters .

Q. What experimental designs are recommended for studying metabolic stability in hepatic models?

  • In vitro assays :
    • Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes; monitor depletion via LC-MS/MS .
    • Identify major metabolites using UPLC-QTOF-MS with collision-induced dissociation .
  • In silico tools :
    • Predict Phase I/II metabolism sites with StarDrop’s DEREK Nexus .

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